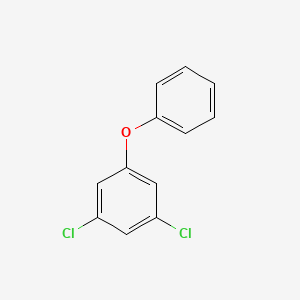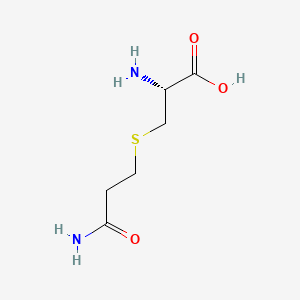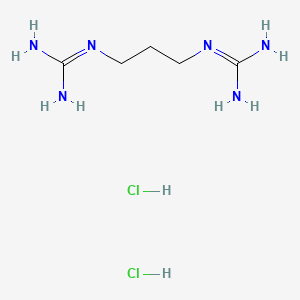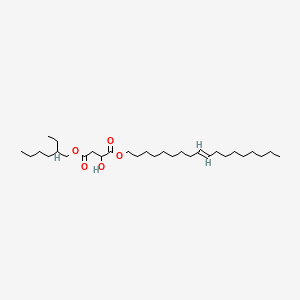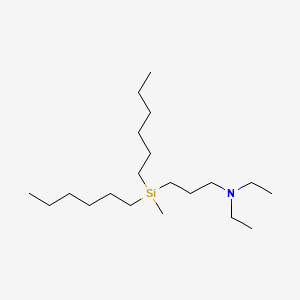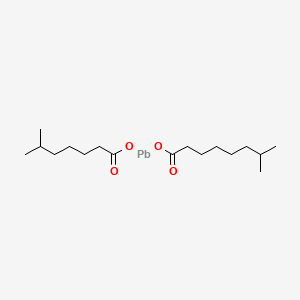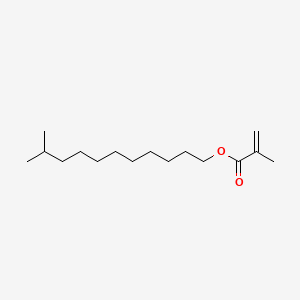
Isododecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isododecyl methacrylate is a chemical compound with the molecular formula C16H30O2 and a molecular weight of 254.415 g/mol . It is an ester of methacrylic acid and isododecyl alcohol. This compound is commonly used in the production of polymers and copolymers due to its unique properties, such as low viscosity and low odor .
Preparation Methods
Isododecyl methacrylate can be synthesized through the esterification of methacrylic acid with isododecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and high yield .
Chemical Reactions Analysis
Isododecyl methacrylate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of peroxides.
Reduction: It may react exothermically with reducing agents, releasing hydrogen gas.
Polymerization: In the presence of catalysts or initiators, it can undergo addition polymerization reactions, forming polymers and copolymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and polymerization initiators like benzoyl peroxide . The major products formed from these reactions are polymers and copolymers with various applications .
Scientific Research Applications
Isododecyl methacrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isododecyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group in the compound can form covalent bonds with other monomers, leading to the formation of long polymer chains . This property is exploited in various applications, such as the production of coatings and adhesives .
Comparison with Similar Compounds
Isododecyl methacrylate is similar to other methacrylate esters, such as:
Lauryl methacrylate: Used in the production of polymers with similar properties.
Stearyl methacrylate: Known for its use in the production of hydrophobic polymers.
2-Ethylhexyl methacrylate: Used in the synthesis of flexible and plasticizing polymers.
What sets this compound apart is its unique combination of low viscosity, low odor, and excellent chemical resistance, making it highly suitable for specialized industrial applications .
Properties
CAS No. |
51140-43-3 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
10-methylundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-14(2)12-10-8-6-5-7-9-11-13-18-16(17)15(3)4/h14H,3,5-13H2,1-2,4H3 |
InChI Key |
TUHHNZDBGKJLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


